molecular formula C14H14N4O2 B11977466 N'-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide

N'-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide

Cat. No.: B11977466
M. Wt: 270.29 g/mol
InChI Key: KOTKDJOURXJMQZ-RQZCQDPDSA-N
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Description

N’-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of an ethoxybenzylidene group attached to a pyrazinecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

N’-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of N’-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer application, the compound may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-2-pyrazinecarbohydrazide
  • N’-(4-Chlorobenzylidene)-2-pyrazinecarbohydrazide
  • N’-(4-Nitrobenzylidene)-2-pyrazinecarbohydrazide

Uniqueness

N’-(4-Ethoxybenzylidene)-2-pyrazinecarbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its solubility and interaction with specific molecular targets, making it a promising candidate for various applications.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O2/c1-2-20-12-5-3-11(4-6-12)9-17-18-14(19)13-10-15-7-8-16-13/h3-10H,2H2,1H3,(H,18,19)/b17-9+

InChI Key

KOTKDJOURXJMQZ-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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